AN2718
Vue d'ensemble
Description
AN-2718 est un composé qui inhibe la croissance fongique en bloquant la synthèse des protéines par le biais du mécanisme de piégeage de l'ARNt par l'oxaborole (OBORT) . Sa structure chimique est représentée par le numéro CAS 174672-06-1. En tant qu'agent antifongique à large spectre, l'AN-2718 a suscité un intérêt dans la recherche scientifique et les applications thérapeutiques potentielles.
Applications De Recherche Scientifique
AN-2718 finds applications in:
Antifungal Research: Its OBORT mechanism makes it a promising antifungal candidate.
Medicine: Investigating its potential as a therapeutic agent against fungal infections.
Chemical Biology: Studying its effects on cellular processes.
Mécanisme D'action
Target of Action
AN2718, also known as 5-chlorobenzo[c][1,2]oxaborol-1(3h)-ol, primarily targets the leucyl-tRNA synthetase (LeuRS) from molds and yeasts . LeuRS is an enzyme that plays a crucial role in protein synthesis by attaching leucine to its tRNA molecule .
Mode of Action
The compound interacts with its target, LeuRS, by inhibiting its function . This inhibition blocks protein synthesis, which is essential for the growth and survival of fungi .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway . By inhibiting LeuRS, this compound disrupts the normal process of protein synthesis, leading to the inhibition of fungal growth .
Pharmacokinetics
It’s known that the compound has been used in trials studying tinea pedis , suggesting that it may be administered topically and could have local effects.
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of fungal growth . By blocking protein synthesis, the compound prevents the fungi from growing and proliferating .
Analyse Biochimique
Biochemical Properties
AN2718 inhibits leucyl-tRNA synthetase (LeuRS) from molds and yeasts, blocking protein synthesis . The IC50 values are 2 µM for A. fumigatus and 4.2 µM for C. albicans LeuRS .
Cellular Effects
The compound exerts its effects by inhibiting the growth of fungi, which is achieved by blocking protein synthesis . This impacts cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 5-Chloro-1,3-dihydro-2,1-benzoxaborol-1-ol involves the inhibition of LeuRS, an enzyme crucial for protein synthesis in fungi . By binding to this enzyme, the compound prevents the incorporation of leucine into growing polypeptide chains, thereby halting protein synthesis and fungal growth .
Méthodes De Préparation
Voies de synthèse:: Bien que les voies de synthèse spécifiques de l'AN-2718 ne soient pas largement documentées, il est synthétisé en utilisant des principes de chimie organique établis. Les chercheurs conçoivent généralement des voies de synthèse pour accéder à l'AN-2718 par des réactions ciblées.
Conditions de réaction:: Les conditions de réaction exactes pour la synthèse de l'AN-2718 restent propriétaires. la structure chimique du composé suggère l'implication de réactifs contenant du bore et d'intermédiaires liés à l'ARNt.
Production industrielle:: Les méthodes de production industrielle de l'AN-2718 ne sont pas divulguées publiquement. Les entreprises ou les institutions de recherche impliquées dans son développement utilisent probablement des procédés spécialisés pour atteindre une production à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions:: L'AN-2718 participe à diverses réactions chimiques, notamment:
Oxydation: L'AN-2718 peut subir des réactions d'oxydation.
Réduction: Les processus de réduction pourraient modifier sa structure.
Substitution: Des groupes substituants peuvent être introduits ou remplacés.
Réactifs et conditions courants:: Les réactifs et les conditions spécifiques sont propriétaires. les composés contenant du bore et les intermédiaires liés à l'ARNt jouent probablement des rôles cruciaux.
Principaux produits:: Les principaux produits de l'AN-2718 dépendent des réactions spécifiques impliquées. Il pourrait s'agir de dérivés ou d'intermédiaires modifiés de l'AN-2718.
4. Applications de la recherche scientifique
L'AN-2718 trouve des applications dans:
Recherche antifongique: Son mécanisme OBORT en fait un candidat antifongique prometteur.
Médecine: Investigating its potential as a therapeutic agent against fungal infections.
Biologie chimique: Étude de ses effets sur les processus cellulaires.
5. Mécanisme d'action
Le mécanisme de l'AN-2718 implique le piégeage de l'ARNt-LEU dans le site actif d'édition de la leucyl-ARNt synthétase (LeuRS). Cela empêche la synthèse de la leucyl-ARNt-LEU, inhibant finalement la synthèse des protéines dans les champignons .
Comparaison Avec Des Composés Similaires
L'unicité de l'AN-2718 réside dans son mécanisme OBORT. Les composés similaires comprennent d'autres oxaboroles et des agents antifongiques, mais le mode d'action spécifique de l'AN-2718 le distingue.
Propriétés
IUPAC Name |
5-chloro-1-hydroxy-3H-2,1-benzoxaborole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAFTPZYFJFEHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169889 | |
Record name | AN-2718 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174672-06-1 | |
Record name | AN-2718 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174672061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AN-2718 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12810 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AN-2718 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60169889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1,3-dihydro-2,1-benzoxaborol-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AN-2718 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/810U6C2DGG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of AN2718 against fungi?
A1: this compound targets fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis. [] By inhibiting LeuRS, this compound disrupts protein synthesis, ultimately leading to fungal cell death. []
Q2: How does this compound's mechanism of action differ from existing antifungal agents?
A2: Unlike azoles, which target ergosterol synthesis, or polyenes, which bind to ergosterol in the fungal cell membrane, this compound inhibits protein synthesis by targeting LeuRS. [] This unique mechanism of action makes it a promising candidate for treating infections caused by fungi resistant to conventional antifungals.
Q3: What types of fungal infections has this compound demonstrated efficacy against in clinical trials?
A3: Clinical trials have primarily focused on the efficacy of this compound in treating onychomycosis, a fungal infection of the nail. [] Results from Phase III clinical trials show promising cure rates and a favorable safety profile compared to existing treatments. []
Q4: Has this compound shown efficacy against drug-resistant fungal strains?
A4: While research is ongoing, the novel mechanism of action of this compound suggests potential for treating infections caused by fungal strains resistant to conventional antifungals. [] Further studies are needed to fully assess its activity against specific drug-resistant strains.
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C7H6BClO3, and its molecular weight is 184.39 g/mol. []
Q6: How does the structure of this compound contribute to its antifungal activity?
A6: The benzoxaborole moiety of this compound is crucial for its activity, allowing it to form a stable boron-oxygen bond with the target enzyme, LeuRS. [] The chlorine substituent at the 5-position of the benzoxaborole ring also influences its potency and selectivity. []
Q7: Have any structure-activity relationship (SAR) studies been conducted on this compound?
A7: Yes, SAR studies have investigated the impact of modifying the benzoxaborole scaffold on antifungal activity. [] These studies have identified key structural features important for target binding, potency, and selectivity.
Q8: What are the stability characteristics of this compound under various conditions?
A8: Information regarding the specific stability characteristics of this compound under various conditions is limited in the provided research papers. Further investigation into this aspect would be beneficial.
Q9: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?
A9: The research papers provided do not delve into the specific formulation strategies employed for this compound. Further research is needed to understand how its physicochemical properties influence formulation development.
Q10: What in vitro models have been used to study the activity of this compound?
A10: In vitro studies have utilized various fungal strains to assess the antifungal activity of this compound. These studies help determine minimum inhibitory concentrations (MICs) and provide insights into its mechanism of action. []
Q11: What animal models have been employed to evaluate the efficacy and safety of this compound?
A11: While the provided research papers do not specify the animal models used, preclinical studies typically employ animal models of fungal infection to assess efficacy and safety before proceeding to human trials.
Q12: What are the key findings from clinical trials investigating this compound for onychomycosis treatment?
A12: Phase III clinical trials have shown that topical this compound is effective in treating onychomycosis, with higher cure rates and a more favorable safety profile compared to existing topical therapies. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.